4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile
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Overview
Description
4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a nitrile group at the second position
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups to a pyridine ring. One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide in the presence of a base like cesium carbonate. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts to facilitate the trifluoromethylation process is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop protection products.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Utilized as a ligand in photocatalysis.
Uniqueness: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is unique due to the specific positioning of its trifluoromethyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFZSAWDUBFMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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